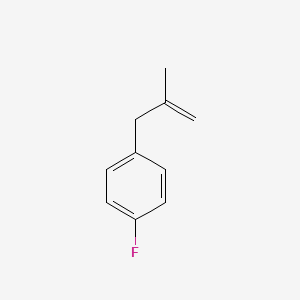

3-(4-Fluorophenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality 3-(4-Fluorophenyl)-2-methyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-methyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWSYCXWUUXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449655 | |

| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-08-9 | |

| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(4-Fluorophenyl)-2-methyl-1-propene, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including the Grignard Reaction followed by dehydration and the Wittig Reaction, offering step-by-step experimental protocols. All quantitative data is presented in structured tables for clear comparison, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

3-(4-Fluorophenyl)-2-methyl-1-propene is a substituted styrene derivative incorporating a fluorine atom, a feature known to enhance metabolic stability and binding affinity in drug candidates. Its synthesis is of significant interest for the development of novel therapeutic agents and advanced polymers. This guide outlines two principal and reliable methods for its laboratory-scale preparation.

Synthetic Pathways

Two primary and effective pathways for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene are the Grignard reaction of a 4-fluorobenzyl magnesium halide with acetone followed by dehydration of the resultant tertiary alcohol, and the Wittig olefination of 4-fluorobenzaldehyde.

Grignard Reaction and Subsequent Dehydration

This two-step approach involves the initial formation of a tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol, through the nucleophilic addition of a Grignard reagent to acetone. The alcohol is then dehydrated under acidic conditions to yield the desired alkene.

Caption: Grignard reaction of a 4-fluorobenzyl halide with acetone, followed by dehydration.

Wittig Reaction

The Wittig reaction provides a direct, one-pot synthesis of the alkene by reacting a phosphorus ylide, generated in situ from isopropyltriphenylphosphonium bromide, with 4-fluorobenzaldehyde. This method is known for its high regioselectivity in double bond formation.

Caption: Wittig reaction of 4-fluorobenzaldehyde with an isopropylidene phosphorane.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Method A: Grignard Reaction and Dehydration

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-ol

Caption: Experimental workflow for the synthesis of the alcohol intermediate via Grignard reaction.

-

Materials:

-

4-Fluorobenzyl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 4-fluorobenzyl bromide in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction.

-

Once the reaction begins (as evidenced by gentle reflux), add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous ammonium chloride to quench the reaction.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Dehydration of 1-(4-fluorophenyl)-2-methylpropan-2-ol

-

Materials:

-

1-(4-fluorophenyl)-2-methylpropan-2-ol (1.0 eq)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Place the purified tertiary alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-(4-Fluorophenyl)-2-methyl-1-propene.

-

Method B: Wittig Reaction

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(4-Fluorophenyl)-2-methyl-1-propene, a compound of interest in synthetic chemistry and potential drug discovery applications. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties, proposes a viable synthetic route with a detailed experimental protocol, and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar fluorinated phenylpropene derivatives.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(4-Fluorophenyl)-2-methyl-1-propene. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁F |

| Molecular Weight | 150.19 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~170-180 °C at 760 mmHg (estimated) |

| Density | ~0.95-1.05 g/cm³ (estimated) |

| Refractive Index | ~1.50-1.52 (estimated) |

| CAS Number | Not available |

Synthesis

A plausible and efficient method for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene is the Wittig reaction. This well-established olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Proposed Synthetic Pathway: Wittig Reaction

The synthesis can be achieved by reacting the ylide generated from isopropyltriphenylphosphonium bromide with 4-fluorobenzaldehyde.

Caption: Proposed synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene via the Wittig reaction.

Detailed Experimental Protocol

Materials:

-

Isopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

4-Fluorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add isopropyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the suspension while maintaining the temperature below 5 °C. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: To the ylide solution at 0 °C, add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise. The reaction is typically exothermic. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the pure 3-(4-Fluorophenyl)-2-methyl-1-propene.

Spectroscopic Data (Predicted)

The following tables present the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 3-(4-Fluorophenyl)-2-methyl-1-propene. These predictions are based on known chemical shifts and fragmentation patterns of similar structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.25 | m | 2H | Ar-H (ortho to F) |

| 6.95 - 7.05 | m | 2H | Ar-H (meta to F) |

| 4.85 | s | 1H | =CH ₂ (vinylic) |

| 4.75 | s | 1H | =CH ₂ (vinylic) |

| 3.30 | s | 2H | Ar-CH ₂- |

| 1.75 | s | 3H | -CH ₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 (d, J ≈ 245 Hz) | C -F (aromatic) |

| 145.0 | C =CH₂ (quaternary) |

| 135.0 (d, J ≈ 3 Hz) | Ar-C (ipso, attached to propene) |

| 130.0 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |

| 115.0 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |

| 112.0 | =C H₂ (vinylic) |

| 40.0 | Ar-C H₂- |

| 22.0 | -C H₃ |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 150 | [M]⁺ (Molecular ion) |

| 135 | [M - CH₃]⁺ |

| 109 | [C₆H₄F-CH₂]⁺ (Fluorotropylium or benzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of F) |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a novel synthetic compound like 3-(4-Fluorophenyl)-2-methyl-1-propene.

Caption: Logical workflow for the characterization of a novel synthetic compound.

Potential Applications in Drug Development

Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Phenylpropene scaffolds are present in a variety of biologically active natural products and synthetic compounds. The combination of a 4-fluorophenyl group and a 2-methyl-1-propene moiety in the target molecule suggests potential for its use as a building block in the synthesis of novel therapeutic agents. Further research would be required to explore its biological activity in areas such as oncology, inflammation, or infectious diseases.

Conclusion

This technical guide provides a detailed, albeit largely predictive, characterization of 3-(4-Fluorophenyl)-2-methyl-1-propene. The proposed synthetic route via the Wittig reaction offers a practical method for its preparation. The predicted spectroscopic data serves as a valuable reference for its identification and characterization. While direct experimental data remains to be established, this document lays the groundwork for future research into this and related compounds, which may hold promise for applications in drug discovery and materials science. It is recommended that any future work on this compound involves rigorous experimental validation of the properties and data presented herein.

An In-depth Technical Guide to the Predicted NMR Spectral Data of 3-(4-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on the theoretical ¹H and ¹³C NMR spectral characteristics, derived from established principles of NMR spectroscopy and analysis of its structural motifs. This guide also outlines a general experimental protocol for the acquisition of such data and includes a logical workflow for spectral analysis.

Introduction

3-(4-Fluorophenyl)-2-methyl-1-propene is a substituted alkene of interest in organic synthesis and potentially in medicinal chemistry due to the presence of the fluorophenyl group, a common moiety in bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and verification of such organic compounds.[1] This guide presents the predicted ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this compound.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data are based on the analysis of the molecular structure of 3-(4-Fluorophenyl)-2-methyl-1-propene, which consists of a 4-fluorophenyl group, an allylic methylene group, a vinylic methyl group, and a terminal vinylic methylene group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.10 - 7.25 | Doublet of doublets (dd) or Multiplet (m) | ~8.5 (³JHH), ~5.5 (⁴JHF) |

| H-3', H-5' | 6.95 - 7.10 | Triplet (t) or Multiplet (m) | ~8.7 (³JHH), ~8.7 (³JHF) |

| H-1 (a, b) | 4.80 - 5.00 | Singlet (s) or Broad singlet (br s) | - |

| H-3 (a, b) | 3.30 - 3.50 | Singlet (s) or Broad singlet (br s) | - |

| H-4 | 1.70 - 1.85 | Singlet (s) or Broad singlet (br s) | - |

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to appear in the aromatic region (6.5-8.0 ppm).[2][3] Due to the fluorine substituent, the two sets of chemically non-equivalent protons will likely form a complex splitting pattern, often appearing as two multiplets or doublets of doublets.[4][5]

-

Vinylic Protons (H-1): The two geminal protons on the terminal double bond are expected to be chemically equivalent due to free rotation around the C2-C3 single bond and will likely appear as a singlet in the vinylic region (4.5-6.5 ppm).[2][6]

-

Allylic Protons (H-3): The methylene protons adjacent to the aromatic ring and the double bond are in an allylic position. Their signal is expected in the range of 1.6-2.2 ppm, but is shifted downfield due to the influence of the aromatic ring to approximately 3.30-3.50 ppm.[3][7][8]

-

Methyl Protons (H-4): The methyl group attached to the double bond is expected to give a singlet signal in the upfield region, typically around 1.7 ppm.[7][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are referenced to TMS at 0 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-4' | 160 - 164 | ¹JCF ≈ 245 |

| C-2 | 142 - 146 | - |

| C-1' | 135 - 138 | ⁴JCF ≈ 3 |

| C-2', C-6' | 129 - 132 | ³JCF ≈ 8 |

| C-3', C-5' | 114 - 117 | ²JCF ≈ 21 |

| C-1 | 112 - 115 | - |

| C-3 | 40 - 45 | - |

| C-4 | 20 - 24 | - |

-

Aromatic Carbons (C-1' to C-6'): The carbons of the benzene ring typically resonate between 125-150 ppm.[4][10] The carbon atom directly bonded to fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons.[11] The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

Vinylic Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are expected in the range of 115-140 ppm.[10][12] The quaternary carbon (C-2) will likely be further downfield than the terminal CH₂ carbon (C-1).

-

Allylic Carbon (C-3): The sp³-hybridized carbon adjacent to the aromatic ring and the double bond is expected to appear in the range of 40-55 ppm.[1][13]

-

Methyl Carbon (C-4): The methyl carbon is expected at the most upfield region of the spectrum, typically between 10-25 ppm.[10]

Experimental Protocols for NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like 3-(4-Fluorophenyl)-2-methyl-1-propene.

Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14][15][16]

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[14][15] A common choice is deuterated chloroform (CDCl₃). The volume of the solvent should be approximately 0.6-0.7 mL.[14][17]

-

Procedure:

-

Weigh the sample in a clean, dry vial.

-

Add the deuterated solvent and gently swirl to dissolve the sample completely.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is suitable.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.[18]

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of the NMR spectra of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Conclusion

This guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectral data for 3-(4-Fluorophenyl)-2-methyl-1-propene, along with a standardized protocol for data acquisition. While this predicted data serves as a valuable reference for researchers, it is imperative to confirm the structure through experimental data acquisition and analysis. The provided workflow illustrates the systematic approach required for the accurate structural elucidation of organic molecules using NMR spectroscopy.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. scribd.com [scribd.com]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. books.rsc.org [books.rsc.org]

Mass Spectrometry Analysis of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(4-Fluorophenyl)-2-methyl-1-propene, a fluorinated aromatic compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines potential fragmentation pathways, provides detailed hypothetical experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and presents key data in a structured format.

Predicted Fragmentation Pathway

The fragmentation of 3-(4-Fluorophenyl)-2-methyl-1-propene in a mass spectrometer is expected to be initiated by the removal of an electron to form the molecular ion (M+). This high-energy species will then undergo a series of fragmentation events to produce more stable ions. The presence of the fluorophenyl group and the allylic double bond will significantly influence the fragmentation pattern.

Key expected fragmentation steps include:

-

Benzylic Cleavage: The bond between the phenyl ring and the propylene group is a likely site of cleavage, leading to the formation of a stable tropylium-like ion or a benzyl cation.

-

Loss of a Methyl Group: Cleavage of a methyl group from the propylene chain can lead to a resonance-stabilized cation.

-

Rearrangement Reactions: Intramolecular rearrangements, common in the fragmentation of unsaturated systems, may also occur.

dot

Caption: Predicted electron ionization fragmentation pathway of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) and potential structures of the key ions expected in the mass spectrum of 3-(4-Fluorophenyl)-2-methyl-1-propene.

| m/z | Proposed Ion Structure | Notes |

| 150 | [C10H11F]+• | Molecular Ion (M+) |

| 135 | [C9H8F]+ | Loss of a methyl group (-CH3) |

| 123 | [C8H8F]+ | Loss of an ethyl radical (-C2H5) |

| 109 | [C7H6F]+ | Formation of a fluorotropylium or fluorobenzyl cation |

| 96 | [C6H5F]+ | Fluorobenzene cation |

| 91 | [C7H7]+ | Tropylium ion (if fluorine is lost) |

Experimental Protocols

Detailed methodologies for the analysis of 3-(4-Fluorophenyl)-2-methyl-1-propene using GC-MS and LC-MS are provided below. These protocols are based on standard practices for the analysis of similar volatile and semi-volatile organic compounds.[4][6][7][8][10][11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile compounds like 3-(4-Fluorophenyl)-2-methyl-1-propene.[4][6][7]

-

Sample Preparation:

-

Dissolve a precise amount of the compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a concentration of 1 mg/mL to create a stock solution.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless injector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or when derivatization is not desired, LC-MS can be an effective alternative.[10][11][12][13]

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

LC Conditions:

-

Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[11]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3500 V

-

Nebulizer Pressure: 45 psi

-

Drying Gas Flow: 10 L/min

-

Drying Gas Temperature: 325 °C

-

Scan Range: m/z 50-500

-

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometry analysis of a novel compound.

dot

Caption: General experimental workflow for mass spectrometry analysis.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 3-(4-Fluorophenyl)-2-methyl-1-propene and offers detailed, practical protocols for its analysis. While the fragmentation data is predictive, it is based on well-established principles of mass spectrometry for analogous compounds. The provided experimental workflows offer robust starting points for method development and validation for researchers and scientists in relevant fields.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 8. shimadzu.co.kr [shimadzu.co.kr]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemical properties of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper establishes a foundational understanding by providing a comprehensive overview of its structural analogs, namely 2-Methyl-3-phenyl-1-propene, and by inferring the physicochemical and reactive properties imparted by the introduction of a fluorine atom to the phenyl ring.

Core Chemical Properties: An Analog-Based Approach

Table 1: Physicochemical Properties of 2-Methyl-3-phenyl-1-propene

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [1] |

| CAS Number | 3290-53-7[1] |

| Alternate Name | Methallylbenzene[1] |

Inferred Properties of 3-(4-Fluorophenyl)-2-methyl-1-propene

The introduction of a fluorine atom at the para-position of the phenyl ring is expected to modulate the electronic and physical properties of the parent molecule, 2-Methyl-3-phenyl-1-propene.

Table 2: Predicted Physicochemical Properties of 3-(4-Fluorophenyl)-2-methyl-1-propene

| Property | Predicted Value/Effect | Rationale |

| Molecular Formula | C₁₀H₁₁F | Introduction of one fluorine atom. |

| Molecular Weight | 150.19 g/mol | Addition of the atomic mass of fluorine and subtraction of the atomic mass of one hydrogen. |

| Boiling Point | Likely higher than 2-Methyl-3-phenyl-1-propene | Increased polarity and dipole moment due to the electronegative fluorine atom. |

| Density | Likely higher than 2-Methyl-3-phenyl-1-propene | Increased molecular weight. |

| Lipophilicity (LogP) | Likely higher than 2-Methyl-3-phenyl-1-propene | The C-F bond can increase lipophilicity. |

Synthesis and Reactivity

While a specific, validated synthesis for 3-(4-Fluorophenyl)-2-methyl-1-propene is not documented, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions.

Proposed Synthesis Workflow

A potential and efficient method for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene is the Suzuki coupling reaction. This approach offers high yields and functional group tolerance. The proposed workflow is visualized below.

Experimental Protocol: A General Approach for Suzuki Coupling

The following is a generalized experimental protocol for a Suzuki coupling reaction that could be adapted for the synthesis of the target compound.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-fluorophenylboronic acid (1.0 eq.), 3-chloro-2-methyl-1-propene (1.2 eq.)[2], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-Fluorophenyl)-2-methyl-1-propene.

Chemical Reactivity and Potential Signaling Pathway Interactions

The chemical reactivity of 3-(4-Fluorophenyl)-2-methyl-1-propene is dictated by the alkene functional group and the fluorinated aromatic ring.

-

Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions. For instance, it would likely react with hydrogen halides (e.g., HBr, HCl) and could undergo hydrogenation to form the corresponding alkane.

-

Aromatic Ring Reactivity: The 4-fluorophenyl group can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The para-substitution pattern will direct incoming electrophiles to the ortho positions relative to the fluorine atom.

Given the structural motifs present in 3-(4-Fluorophenyl)-2-methyl-1-propene, it may be investigated for its potential to interact with various biological targets. The logical flow for such an investigation is outlined below.

Conclusion

While direct experimental data on 3-(4-Fluorophenyl)-2-methyl-1-propene remains elusive, this guide provides a solid foundation for its study. By leveraging data from its close analog, 2-Methyl-3-phenyl-1-propene, and applying fundamental principles of organic chemistry, we can infer its core properties and propose viable synthetic strategies. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental validation is necessary to confirm the properties and reactivity outlined in this document.

References

An In-depth Technical Guide to the Reactivity Profile of 3-(4-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the limited availability of experimental data for this specific molecule, this document extrapolates its chemical behavior based on established principles of organic chemistry and the known reactivity of structurally analogous compounds, such as 4-fluoro-α-methylstyrene and other α-methylstyrenes. The guide covers key reaction classes including electrophilic additions, oxidation, and radical reactions, offering predicted outcomes and mechanisms. Representative experimental protocols for similar substrates are provided to serve as a practical starting point for laboratory investigation.

Introduction

3-(4-Fluorophenyl)-2-methyl-1-propene is a substituted α-methylstyrene derivative. Its structure, featuring a terminal double bond, a methyl group on the double bond, and a fluorine-substituted phenyl ring, suggests a rich and varied chemical reactivity. The presence of the alkene moiety makes it susceptible to addition reactions, while the allylic and benzylic nature of the methyl C-H bonds indicates a propensity for radical substitution. The para-fluoro substituent on the phenyl ring influences the electronic properties of the entire molecule, impacting reaction rates and regioselectivity. Understanding this reactivity profile is crucial for its potential application in organic synthesis and drug development.

Predicted Reactivity Profile

The reactivity of 3-(4-Fluorophenyl)-2-methyl-1-propene is governed by the interplay of its key structural features: the electron-rich double bond, the allylic/benzylic methyl group, and the electronically-influential 4-fluorophenyl group.

Electrophilic Addition to the Alkene

The terminal double bond is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be dictated by the formation of the most stable carbocation intermediate, which is the tertiary benzylic carbocation. The para-fluoro substituent, with its electron-withdrawing inductive effect and electron-donating resonance effect, will influence the stability of this carbocation.

A logical workflow for predicting the outcome of an electrophilic addition is presented below:

Caption: Predicted workflow for electrophilic addition.

The mechanism for the addition of hydrogen bromide is expected to proceed as follows:

Caption: Mechanism of HBr addition.

Table 1: Predicted Electrophilic Addition Reactions

| Reagent | Predicted Major Product | Notes |

| HBr | 2-Bromo-1-(4-fluorophenyl)-2-methylpropane | Follows Markovnikov's rule. |

| HCl | 2-Chloro-1-(4-fluorophenyl)-2-methylpropane | Similar to HBr addition. |

| H₂O / H₂SO₄ | 1-(4-Fluorophenyl)-2-methyl-2-propanol | Acid-catalyzed hydration, follows Markovnikov's rule. |

| Br₂ in CCl₄ | 1,2-Dibromo-1-(4-fluorophenyl)-2-methylpropane | Anti-addition via a bromonium ion intermediate. |

| Cl₂ in CCl₄ | 1,2-Dichloro-1-(4-fluorophenyl)-2-methylpropane | Similar to bromine addition. |

Oxidation of the Alkene

The double bond can be oxidized using various reagents to yield epoxides, diols, or undergo oxidative cleavage.

Table 2: Predicted Oxidation Reactions

| Reagent | Predicted Product(s) | Notes |

| m-CPBA | 2-( (4-Fluorophenyl)methyl)-2-methyloxirane | Epoxidation reaction. |

| OsO₄, then NaHSO₃ | 1-(4-Fluorophenyl)-2-methyl-1,2-propanediol | Syn-dihydroxylation. |

| Cold, dilute KMnO₄ | 1-(4-Fluorophenyl)-2-methyl-1,2-propanediol | Syn-dihydroxylation. |

| Hot, conc. KMnO₄ | 4-Fluorobenzoic acid and Acetone | Oxidative cleavage. |

| O₃, then Zn/H₂O | 4-Fluorophenylacetaldehyde and Acetone | Ozonolysis. |

Radical Reactions at the Allylic/Benzylic Position

The C-H bonds of the methyl group are both allylic and benzylic, making them susceptible to radical substitution.[1][2] This is because the resulting radical is stabilized by resonance with both the double bond and the aromatic ring. Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are expected to selectively occur at this position.[2][3]

The mechanism for radical bromination is as follows:

Caption: Mechanism of radical bromination with NBS.

Table 3: Predicted Radical Substitution

| Reagent | Predicted Major Product | Notes |

| NBS, light/heat | 3-Bromo-1-(4-fluorophenyl)-2-methyl-1-propene | Selective bromination at the allylic/benzylic position. |

Representative Experimental Protocols

The following protocols are for reactions on analogous substrates and should be adapted and optimized for 3-(4-Fluorophenyl)-2-methyl-1-propene.

General Procedure for the Epoxidation of an α-Methylstyrene Derivative

To a solution of the α-methylstyrene derivative (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Radical Bromination of an Allylic/Benzylic Substrate

A mixture of the substrate (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (0.2 M) is refluxed while being irradiated with a sunlamp. The reaction is monitored by GC-MS. Upon completion, the mixture is cooled to room temperature, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the allylic/benzylic bromide.

Conclusion

The reactivity of 3-(4-Fluorophenyl)-2-methyl-1-propene is predicted to be rich and versatile. The alkene moiety is expected to undergo a variety of electrophilic addition and oxidation reactions with high regioselectivity. The allylic and benzylic methyl group provides a handle for radical functionalization. The para-fluoro substituent will electronically influence these transformations. This predicted reactivity profile provides a solid foundation for the future experimental investigation and potential application of this compound in synthetic and medicinal chemistry.

Disclaimer: This guide is based on predicted reactivity. All proposed reactions should be performed with appropriate safety precautions in a controlled laboratory setting.

References

An In-depth Technical Guide to the Formation of 3-(4-Fluorophenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the probable synthetic pathways for the formation of 3-(4-Fluorophenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a specific, documented synthesis in the reviewed literature, this document outlines the two most chemically plausible and widely employed methods for its formation: the Wittig reaction and a Grignard reaction followed by dehydration. The experimental protocols provided are based on well-established, analogous transformations and are intended to serve as a comprehensive starting point for its synthesis.

Core Synthetic Pathways

The formation of the carbon-carbon double bond in 3-(4-Fluorophenyl)-2-methyl-1-propene can be efficiently achieved through two primary retrosynthetic disconnections, leading to the Wittig and Grignard reaction pathways.

The Wittig Reaction Pathway

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3][4] In this proposed pathway, the target molecule is formed through the reaction of a phosphorus ylide, generated from (4-fluorobenzyl)triphenylphosphonium bromide, with acetone.

Mechanism of Formation:

The reaction proceeds in two main stages:

-

Ylide Formation: (4-Fluorobenzyl)triphenylphosphonium bromide is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium or a strong alkoxide, to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and the phosphorus atom.

-

Olefin Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of acetone. This leads to the formation of a betaine intermediate, which subsequently collapses to form a stable four-membered oxaphosphetane ring.[4][5] The driving force of the reaction is the decomposition of the oxaphosphetane to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct.[2]

Experimental Protocol (Proposed):

a) Synthesis of (4-fluorobenzyl)triphenylphosphonium bromide:

A solution of 4-fluorobenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in dry toluene is refluxed for 24 hours. The resulting white precipitate of (4-fluorobenzyl)triphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-Fluorobenzyl bromide | 189.03 | 1.0 |

| Triphenylphosphine | 262.29 | 1.0 |

b) Wittig Reaction:

To a suspension of (4-fluorobenzyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise at 0°C. The resulting deep red or orange solution of the ylide is stirred at this temperature for 1 hour. Acetone (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes) to afford 3-(4-Fluorophenyl)-2-methyl-1-propene.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents |

| (4-Fluorobenzyl)triphenylphosphonium bromide | 451.32 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 |

| Acetone | 58.08 | 1.2 |

Visualization of the Wittig Reaction Pathway:

Caption: Proposed Wittig reaction pathway for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene.

The Grignard Reaction and Dehydration Pathway

An alternative route involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol.[6]

Mechanism of Formation:

-

Grignard Reagent Formation: 4-Fluorobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 4-fluorobenzylmagnesium bromide.

-

Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction, after an acidic workup, yields the tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol.

-

Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group affords the desired alkene, 3-(4-Fluorophenyl)-2-methyl-1-propene.

Experimental Protocol (Proposed):

a) Synthesis of 4-fluorobenzylmagnesium bromide:

Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until most of the magnesium has reacted.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Magnesium | 24.31 | 1.2 |

| 4-Fluorobenzyl bromide | 189.03 | 1.0 |

b) Reaction with Acetone and Dehydration:

The freshly prepared Grignard reagent is cooled to 0°C, and a solution of acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tertiary alcohol.

The crude alcohol is then dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting alcohol is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by distillation or column chromatography to yield 3-(4-Fluorophenyl)-2-methyl-1-propene.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Fluorobenzylmagnesium bromide | (in situ) | 1.0 |

| Acetone | 58.08 | 1.1 |

| p-Toluenesulfonic acid | 172.20 | catalytic |

Visualization of the Grignard and Dehydration Pathway:

Caption: Proposed Grignard reaction followed by dehydration pathway for the synthesis of the target alkene.

Data Presentation

As no specific experimental data for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene has been found in the literature, the following table presents hypothetical, yet realistic, quantitative data based on analogous reactions reported for similar substrates. These values should be considered as a starting point for optimization.

| Parameter | Wittig Reaction (Proposed) | Grignard & Dehydration (Proposed) |

| Yield | 60-80% | 50-70% (overall) |

| Reaction Time | 12-24 hours | 4-6 hours (Grignard) + 2-4 hours (Dehydration) |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |

| Purity (after purification) | >95% | >95% |

Conclusion

This technical guide outlines two robust and highly plausible synthetic routes for the formation of 3-(4-Fluorophenyl)-2-methyl-1-propene. Both the Wittig reaction and the Grignard reaction followed by dehydration are fundamental transformations in organic synthesis, offering reliable methods for the construction of the target alkene. The provided mechanisms, detailed experimental protocols, and visualizations serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.

References

- 1. Buy (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 98991-33-4 [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-(4-Fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13FO | CID 2734306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Identification of 3-(4-Fluorophenyl)-2-methyl-1-propene Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the identification and differentiation of positional isomers of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the absence of geometric (E/Z) isomerism in this molecule, this guide focuses on the characterization of the ortho-, meta-, and para-fluorophenyl positional isomers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Predicted quantitative spectroscopic data are summarized in tabular format to facilitate comparison and aid in the structural elucidation of these compounds, which are of interest in medicinal chemistry and drug development.

Introduction

3-(4-Fluorophenyl)-2-methyl-1-propene and its isomers are fluorinated organic compounds with potential applications in pharmaceutical and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the unambiguous identification of the specific positional isomer is critical during the drug discovery and development process. This guide outlines the application of key spectroscopic techniques—NMR, IR, and MS—for the structural verification and differentiation of the ortho-, meta-, and para-isomers of 3-(Fluorophenyl)-2-methyl-1-propene.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the ortho-, meta-, and para-isomers of 3-(4-Fluorophenyl)-2-methyl-1-propene. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment | ortho-isomer (ppm) | meta-isomer (ppm) | para-isomer (ppm) |

| H-1 (vinyl) | ~4.8-5.0 (2H, m) | ~4.8-5.0 (2H, m) | ~4.8-5.0 (2H, m) |

| H-3 (benzyl) | ~3.4 (2H, s) | ~3.3 (2H, s) | ~3.3 (2H, s) |

| CH₃ (methyl) | ~1.8 (3H, s) | ~1.8 (3H, s) | ~1.8 (3H, s) |

| Aromatic Protons | ~7.0-7.3 (4H, m) | ~6.9-7.3 (4H, m) | ~6.9-7.2 (4H, m) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment | ortho-isomer (ppm) | meta-isomer (ppm) | para-isomer (ppm) |

| C-1 (vinyl) | ~112 | ~112 | ~112 |

| C-2 (vinyl) | ~143 | ~143 | ~143 |

| C-3 (benzyl) | ~38 | ~42 | ~42 |

| CH₃ (methyl) | ~22 | ~22 | ~22 |

| C-ipso (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | ~162 (d, ¹JCF ≈ 245 Hz) | ~161 (d, ¹JCF ≈ 245 Hz) |

| C-ortho | ~115 (d, ²JCF ≈ 22 Hz) | ~113 (d, ²JCF ≈ 21 Hz) | ~115 (d, ²JCF ≈ 21 Hz) |

| C-meta | ~128 (d, ³JCF ≈ 8 Hz) | ~130 (d, ³JCF ≈ 8 Hz) | ~129 (d, ³JCF ≈ 8 Hz) |

| C-para | ~124 (d, ⁴JCF ≈ 3 Hz) | ~122 (d, ⁴JCF ≈ 3 Hz) | - |

| C-ipso' (C-CH₂) | ~138 | ~141 | ~135 |

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (vinyl) | Stretching | 3080-3010 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (alkyl) | Stretching | 2975-2850 |

| C=C (vinyl) | Stretching | 1650-1640 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-F (aromatic) | Stretching | 1250-1100 |

Table 4: Predicted Mass Spectrometry Fragmentation

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 150 | Molecular Ion |

| [M-CH₃]⁺ | 135 | Loss of a methyl radical |

| [C₇H₆F]⁺ | 109 | Tropylium-like ion from benzylic cleavage |

Experimental Protocols

Synthesis Protocol: Wittig Reaction

A plausible synthetic route to 3-(4-Fluorophenyl)-2-methyl-1-propene is the Wittig reaction.[1][2][3][4][5]

-

Preparation of the Phosphonium Ylide:

-

To a solution of (isobutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.0 equivalent) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to form the corresponding phosphonium ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add a solution of the appropriate fluorobenzaldehyde (ortho-, meta-, or para-fluorobenzaldehyde) (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(fluorophenyl)-2-methyl-1-propene isomer.

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire proton-decoupled spectra with a spectral width of 0 to 220 ppm, a pulse angle of 30°, and a sufficient number of scans for adequate signal intensity.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

After analysis, clean the crystal thoroughly with a suitable solvent.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Workflows

Caption: General workflow for the synthesis and spectroscopic identification of 3-(Fluorophenyl)-2-methyl-1-propene isomers.

Caption: Decision tree for differentiating positional isomers using NMR spectroscopy.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification and differentiation of the ortho-, meta-, and para- isomers of 3-(4-Fluorophenyl)-2-methyl-1-propene. While IR and MS can confirm the presence of the key functional groups and the overall molecular weight, NMR spectroscopy, particularly the analysis of aromatic region coupling patterns in both ¹H and ¹³C spectra, is the most definitive method for distinguishing between the positional isomers. The detailed protocols and predicted data presented in this guide serve as a valuable resource for researchers in drug development and related scientific fields.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. youtube.com [youtube.com]

- 12. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]

- 18. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methyl-1-propene

Disclaimer: The compound 3-(4-Fluorophenyl)-2-methyl-1-propene is not extensively documented in publicly available scientific literature. Consequently, this guide is constructed based on established principles of organic chemistry and data from structurally analogous compounds. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

3-(4-Fluorophenyl)-2-methyl-1-propene is a fluorinated aromatic hydrocarbon. Its structure, featuring a 4-fluorophenyl group attached to a 2-methylpropene moiety, suggests potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics. This document provides a comprehensive overview of the compound, including its predicted properties, potential synthetic routes with detailed experimental protocols, and a prospective look at its potential biological significance.

Chemical Structure and Nomenclature

-

IUPAC Name: 1-(4-Fluorophenyl)-2-methylprop-2-ene

-

Synonyms: 3-(4-Fluorophenyl)-2-methyl-1-propene, 4-(2-methylallyl)fluorobenzene

-

CAS Number: Not assigned

-

Molecular Formula: C₁₀H₁₁F

-

Molecular Weight: 150.19 g/mol

Physicochemical Properties

| Property | 3-Phenyl-2-methyl-1-propene[1][2][3][4] | 3-(4-Fluorophenyl)-2-methyl-1-propene (Estimated) |

| Boiling Point | 175.8 °C | 180-190 °C |

| Density | 0.882 g/cm³ | 0.9 - 1.0 g/cm³ |

| Refractive Index | n20/D 1.539 | n20/D 1.54 - 1.55 |

| Solubility | Slightly soluble in aqueous solvents | Insoluble in water; soluble in organic solvents |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

Proposed Synthetic Routes

Several established synthetic methodologies can be proposed for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene. The following sections detail three plausible routes: a Grignard reaction, a Wittig reaction, and a Heck coupling reaction.

Synthesis via Grignard Reaction

The Grignard reaction provides a classic and reliable method for the formation of carbon-carbon bonds.[5][6][7][8][9] In this proposed synthesis, a Grignard reagent is prepared from 4-fluorobenzyl bromide, which then acts as a nucleophile, attacking acetone. The resulting tertiary alcohol is subsequently dehydrated to yield the desired alkene.

Step 1: Formation of 4-Fluorobenzylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings and warm the flask gently to initiate the reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone and Dehydration

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to induce dehydration.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 3-(4-Fluorophenyl)-2-methyl-1-propene.

Caption: Proposed Grignard reaction workflow for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[10][11][12][13][14] In this proposed route, an ylide is generated from (4-fluorobenzyl)triphenylphosphonium bromide, which then reacts with acetone to form the desired product.

Step 1: Synthesis of (4-Fluorobenzyl)triphenylphosphonium bromide

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 4-fluorobenzyl bromide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold toluene or diethyl ether and dry under vacuum to yield the phosphonium salt.

Step 2: Ylide Formation and Reaction with Acetone

-

Suspend the (4-fluorobenzyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium or sodium hydride (1.0 eq), dropwise to the suspension. The formation of the ylide is indicated by a color change (often to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

-

Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexane), to isolate 3-(4-Fluorophenyl)-2-methyl-1-propene.

Caption: Proposed Wittig reaction workflow for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Synthesis via Heck or Suzuki Coupling

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are versatile methods for forming carbon-carbon bonds.[15][16][17][18][19][20][21][22][23][24] A plausible approach would involve the coupling of a 4-fluorophenyl derivative with a suitable propene derivative.

Step 1: Preparation of 2-methylallylboronic acid pinacol ester

-

This starting material can be synthesized via known literature procedures, for example, from 3-chloro-2-methyl-1-propene.[25]

Step 2: Suzuki Coupling

-

To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 eq), 2-methylallylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(4-Fluorophenyl)-2-methyl-1-propene.

Caption: Proposed Suzuki coupling workflow for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity or associated signaling pathways of 3-(4-Fluorophenyl)-2-methyl-1-propene. The biological effects of a compound are highly specific to its structure.

However, studies on other fluorinated aryl compounds have demonstrated a wide range of biological activities. For instance, some fluoro-substituted 1-aryl-3-phenethylamino-1-propanone and 3-aroyl-4-aryl-1-phenethyl-4-piperidinol derivatives have been investigated for their cytotoxic effects on cancer cells and their ability to interfere with DNA topoisomerase I.[26][27][28] While these compounds are structurally distinct from 3-(4-Fluorophenyl)-2-methyl-1-propene, these findings suggest that the incorporation of a fluorophenyl group can be a strategy in the design of biologically active molecules.

Further research, including in vitro and in vivo screening, would be necessary to determine if 3-(4-Fluorophenyl)-2-methyl-1-propene possesses any significant biological activity and to elucidate any potential mechanisms of action or signaling pathways involved.

Discovery and History

Due to the lack of citations in major chemical databases and scientific journals, it can be inferred that 3-(4-Fluorophenyl)-2-methyl-1-propene is not a compound with a significant historical record of discovery or development in the public domain. It is likely a novel compound or one that has been synthesized for specific research purposes that have not been published.

Conclusion

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2-methyl-1-propene based on theoretical knowledge and data from analogous compounds. While direct experimental data is lacking, the proposed synthetic routes offer plausible methods for its preparation in a laboratory setting. The physicochemical properties have been estimated to guide future experimental work. The potential for biological activity, while speculative, is suggested by the presence of the fluorophenyl moiety, a common feature in many bioactive molecules. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in various fields of chemical science.

References

- 1. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [chemicalbook.com]

- 2. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [amp.chemicalbook.com]

- 3. Benzene, (2-methyl-2-propenyl)- | C10H12 | CID 18687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. sciepub.com [sciepub.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. thieme.de [thieme.de]

- 24. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3-Chloro-2-methyl-1-propene - β-Methallyl chloride, 3-Chloro-2-methyl-1-propene [sigmaaldrich.com]

- 26. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(4-Fluorophenyl)-2-methyl-1-propene

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, no specific biological activity, experimental protocols, or defined signaling pathways have been reported for the compound 3-(4-Fluorophenyl)-2-methyl-1-propene .

Extensive searches were conducted to locate studies detailing the pharmacological, toxicological, or any other biological effects of this specific molecule. These searches included variations of the chemical name and explorations of related fluoro-substituted phenylpropene derivatives. The search results did not yield any publications containing quantitative data (e.g., IC₅₀, EC₅₀), detailed in vitro or in vivo experimental methodologies, or elucidated mechanisms of action directly pertaining to 3-(4-Fluorophenyl)-2-methyl-1-propene.

While the incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and bioavailability, the specific biological profile of 3-(4-Fluorophenyl)-2-methyl-1-propene has not been characterized in the accessible scientific literature.[1][2][3][4][5] Research on other fluorinated compounds has demonstrated a wide range of biological activities, but these findings cannot be extrapolated to the subject compound without direct experimental evidence.

Therefore, at present, we are unable to provide the requested detailed Application Notes, Experimental Protocols, or visualizations of signaling pathways for 3-(4-Fluorophenyl)-2-methyl-1-propene due to the absence of foundational research data.

Researchers interested in this compound would need to undertake initial screening and characterization studies to determine its biological properties. Such studies would typically involve:

-